Methyl 3-(thiophen-2-yl)propanoate
Description
Contextualization within Thiophene-Based Organic Chemistry
Thiophene (B33073) is a five-membered aromatic heterocycle containing a sulfur atom, with the formula C₄H₄S. wikipedia.orgnumberanalytics.com It is a fundamental building block in organic chemistry, known for its unique electronic properties and reactivity, which in many ways resembles that of benzene (B151609). wikipedia.orgbritannica.com The sulfur atom in the thiophene ring makes it more reactive than benzene in several key reactions, such as electrophilic substitution. longdom.org
Thiophenes are significant structural motifs found in a vast number of pharmaceuticals and agrochemicals. longdom.orgontosight.ai Often, a benzene ring in a biologically active compound can be replaced with a thiophene ring without a loss of activity, a strategy used in drug design to modify properties like metabolism and solubility. wikipedia.org The study of substituted thiophenes like Methyl 3-(thiophen-2-yl)propanoate is crucial for understanding how the thiophene core influences the properties and reactivity of attached side chains, and vice-versa. This knowledge is instrumental in designing novel thiophene-based materials for organic electronics and other advanced applications. numberanalytics.com
Overview of Propanoate Derivatives in Contemporary Research
Propanoate derivatives, which are esters or salts of propanoic acid, are a versatile class of compounds in chemical research. Arylpropionic acid derivatives, for example, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com The ester functional group is a key reactive handle, allowing for a wide range of chemical transformations.
In research, propanoate derivatives are frequently used as intermediates in the synthesis of complex organic molecules. chemimpex.com For instance, studies on tryptamine (B22526) analogues have shown that incorporating a carbomethoxy group (as found in a methyl ester) on the side chain can significantly influence the molecule's biological receptor affinity. nih.gov Similarly, research on furan-based propanoic acid derivatives has demonstrated their potential in synthesizing compounds with significant antimicrobial activity. mdpi.com The specific combination of the thiophene ring and the methyl propanoate side chain in this compound provides a unique scaffold for synthetic chemists to explore.
Research Imperatives and Emerging Areas for this compound Studies
Current and future research involving this compound is driven by its potential as a versatile synthetic intermediate. One emerging area is its use in the creation of novel functional materials. For example, its structural relative, polythiophene, is known for its excellent electrical conductivity, which is utilized in electronic devices like solar cells. longdom.org The propanoate side chain offers a site for polymerization or for linking the thiophene unit into larger systems.
Another key research direction is its application in medicinal chemistry and pharmaceutical development. While this specific ester may not be a final drug product, it serves as a valuable precursor. For example, a related compound, Methyl 3-oxo-3-(thiophen-2-yl)propanoate, is noted as a key intermediate in synthesizing pharmaceuticals. chemimpex.com A derivative, Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate, has been isolated as a rare natural product, highlighting the diverse chemical space that thiophene propanoates can occupy. nih.gov The development of efficient and novel synthetic routes to this compound and its derivatives remains a practical goal for organic chemists, enabling broader access to this and related structures for further investigation.
Compound Data
Below is a table of physical and chemical properties for the featured compound.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₈H₁₀O₂S |
| Molecular Weight | 170.23 g/mol scbt.com |
| SMILES Code | COC(=O)CCC1=CC=CS1 bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-thiophen-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTRJLXKHMURIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340664 | |
| Record name | Methyl 3-(thiophen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16862-05-8 | |
| Record name | Methyl 3-(thiophen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Precursor Chemistry
Direct Synthesis of Methyl 3-(thiophen-2-yl)propanoate
The direct synthesis of β-heteroaryl propionates, including the title compound, can be effectively achieved by coupling heterocyclic carbinols with π-nucleophiles like silyl (B83357) ketene (B1206846) acetals. nih.gov This method involves the ionization of a benzylic-like alcohol in the presence of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to generate a carbocation that is subsequently trapped by the nucleophile. nih.gov
A typical procedure involves the reaction of a thiophen-2-yl carbinol derivative with a silyl ketene acetal (B89532) at low temperatures (e.g., -40 °C) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov This approach is advantageous as it allows for the formation of α,β-substituted propionates, which are challenging to access through other routes like conjugate addition. nih.gov The reaction has been shown to be effective for various heteroaromatic rings, including furan, pyrrole, and thiophene (B33073). nih.gov
Table 1: Representative Synthesis of β-Heteroaryl Propionates Use the interactive controls to view details about the reaction of different heterocyclic carbinols with silyl ketene acetals.
| Heterocyclic Carbinol | π-Nucleophile | Lewis Acid | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Thiophen-2-yl carbinol | Silyl ketene acetal | TMSOTf | THF | >75% | nih.gov |
| Furan-2-yl carbinol | Silyl ketene acetal | TMSOTf | THF | >75% | nih.gov |
| Indol-2-yl carbinol | Silyl ketene acetal | TMSOTf | THF | >75% | nih.gov |
| Pyrrol-2-yl carbinol | Silyl ketene acetal | TMSOTf | THF | >75% | nih.gov |
Synthetic Approaches to Analogs and Derivatives
The functionalization of the this compound scaffold is key to modulating its chemical and biological properties. Synthetic strategies have been developed to introduce carbonyl, amino, and alkynyl groups.
Methyl 3-oxo-3-(thiophen-2-yl)propanoate is a critical precursor and a valuable building block in its own right, particularly for creating more complex molecules for pharmaceutical and agrochemical applications. chemimpex.com Its synthesis often serves as the entry point for producing various derivatives.
One common synthetic route to analogous β-keto esters is the Claisen-Schmidt condensation. For instance, (E)-3-methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone was synthesized with a 94% yield by condensing 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde with 2-acetylthiophene. researchgate.net This highlights a robust method for creating a C-C bond and installing the oxo-thienyl moiety. Another approach involves the Michael addition of active methylene (B1212753) compounds to α,β-unsaturated thiophene systems. nih.gov
The introduction of an amino group creates chiral centers and provides a handle for further functionalization, making these derivatives valuable in medicinal chemistry. A specific example is Methyl (3S)-3-amino-3-[5-(thiophen-2-yl)thiophen-2-yl]propanoate, which features an amino group at the β-position and a bithiophene moiety. chemicalbook.com
General strategies for synthesizing amino-substituted thiophenes often begin with aminothiophene precursors. For example, substituted 2-aminothiophenes can be condensed with 2,5-dimethoxytetrahydrofuran (B146720) to yield 1-thienylpyrroles, which can then undergo further modifications. clockss.org The synthesis of β-2-thienylalanine, a thiophene-containing amino acid, is another relevant precursor pathway, often involving multi-step procedures starting from thiophene carboxaldehyde. researchgate.net
Alkynyl-functionalized thiophenes are important intermediates in materials science and for constructing complex molecular architectures. Several methods exist for incorporating alkynyl groups onto a thiophene ring. mdpi.comsemanticscholar.org These include:
Metal-Catalyzed Heterocyclization: Functionalized alkynes bearing a sulfur-containing nucleophilic group can undergo cyclization catalyzed by metals like palladium to form the thiophene ring regioselectively. researchgate.net
Iodocyclization: The reaction of sulfur-containing alkynes with an iodine source can lead directly to iodinated thiophenes, which are versatile handles for further coupling reactions. mdpi.com
Sonogashira Coupling: Pre-functionalized thiophenes, such as diiodo-thieno[3,2-b]thiophenes, can react with terminal alkynes via palladium-catalyzed Sonogashira coupling to afford acetylene-substituted thiophenes. mdpi.com
Aryne Cyclization: A one-step method involves the reaction of arynes with alkynyl sulfides to produce substituted benzothiophenes. rsc.org
Table 2: Methods for Synthesizing Alkynyl-Substituted Thiophenes Explore different synthetic strategies for incorporating alkynyl groups onto thiophene rings.
| Method | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Metal-Catalyzed Cyclization | S-containing alkynes, PdI₂/KI | Substituted thiophenes | researchgate.net |
| Iodocyclization | S-containing alkynes, I₂ | Iodinated thiophenes | mdpi.com |
| Sonogashira Coupling | Halogenated thiophenes, terminal alkynes, Pd catalyst | Acetylene-substituted thiophenes | mdpi.com |
| Aryne Cyclization | o-Silylaryl triflates, alkynyl sulfides | Substituted benzothiophenes | rsc.org |
Stereoselective Synthesis and Enantiomeric Control
Achieving enantiomeric control is paramount when synthesizing chiral molecules for biological applications. For thienyl propanoates, this often involves the stereoselective reduction of a prochiral ketone precursor.
Biocatalytic asymmetric reduction of prochiral ketones to chiral alcohols is a powerful and environmentally friendly method for producing enantiopure compounds. researchgate.netnih.gov This strategy is directly applicable to the synthesis of chiral hydroxy-thienyl propanoates from their corresponding keto-precursors, such as Methyl 3-oxo-3-(thiophen-2-yl)propanoate.
The process typically employs isolated ketoreductases (KREDs) or whole-cell biocatalysts (e.g., from Saccharomyces cerevisiae, Candida parapsilosis) that contain alcohol dehydrogenases (ADHs). nih.govnih.govpsu.edu These enzymes catalyze the reduction of the ketone with high enantioselectivity, using a cofactor such as NADPH, which is regenerated in situ. nih.gov Plant tissues from sources like carrots or apples have also been shown to effectively reduce β-ketoesters with high enantiomeric excess (e.e.). nih.gov The use of isolated enzymes often leads to higher volumetric productivity and fewer side reactions. nih.govresearchgate.net
Table 3: Biocatalysts for Asymmetric Ketone Reduction This table summarizes various biocatalytic systems used for the stereoselective reduction of prochiral ketones to chiral alcohols.
| Biocatalyst Type | Example Organism/Enzyme | Substrate Class | Typical e.e. (%) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Whole Cell (Plant) | Carrot (Daucus carota) | β-Ketoesters | ~91 | ~45 | nih.gov |
| Whole Cell (Yeast) | Saccharomyces cerevisiae | Various ketones | >99 | 50-75 | psu.edu |
| Whole Cell (Bacteria) | Rhodococcus erythropolis | Keto acids/esters | High | - | psu.edu |
| Isolated Enzyme | Alcohol Dehydrogenase (ADH) | Prochiral ketones | >99 | >95 | researchgate.netresearchgate.net |
This approach provides a reliable pathway to chiral building blocks like (R)- or (S)-Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate, which are essential for the asymmetric synthesis of more complex target molecules.
Asymmetric Synthesis via Chiral Auxiliaries or Catalysis
The generation of enantiomerically pure this compound is of significant interest for applications in pharmaceuticals and other biologically active compounds. This can be achieved through several asymmetric strategies, primarily involving the use of chiral auxiliaries or asymmetric catalysis.
A prominent strategy involves the use of chiral auxiliaries, such as Evans oxazolidinones. iglobaljournal.compublish.csiro.auwikipedia.orgnih.gov These are chiral molecules that can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. iglobaljournal.comwikipedia.org The general approach involves the acylation of a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with 3-(thiophen-2-yl)propanoic acid or its corresponding acid chloride. The resulting N-acyl oxazolidinone can then undergo diastereoselective transformations.
One potential pathway is the asymmetric conjugate addition to a thiophenyl acrylate (B77674) derivative attached to a chiral auxiliary. While direct literature on this compound is limited, the conjugate addition of nucleophiles to α,β-unsaturated systems bearing a chiral auxiliary is a well-established method for creating stereogenic centers. researchgate.netrsc.org For example, the reaction of an N-enoyl oxazolidinone with a suitable nucleophile in the presence of a Lewis acid can proceed with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the chiral carboxylic acid, which can then be esterified to the methyl ester. The cleavage of the auxiliary is a critical step and can be achieved using various reagents, such as lithium hydroperoxide (LiOOH), which selectively cleaves the exocyclic amide bond without affecting the newly formed stereocenter. publish.csiro.aupublish.csiro.auuq.edu.au
Table 1: Common Chiral Auxiliaries and Their Cleavage Conditions
| Chiral Auxiliary | Typical Acylation Method | Common Cleavage Reagent | Product after Cleavage |
| Evans Oxazolidinones | Acyl chloride, base | LiOH/H₂O₂ | Carboxylic acid |
| Camphorsultam | Acyl chloride, base | LiOH, H₂O₂ | Carboxylic acid |
| Pseudoephedrine | Acid chloride or anhydride | Acid or base hydrolysis | Carboxylic acid or amide |
Another powerful technique is asymmetric catalysis, particularly asymmetric hydrogenation. The precursor, methyl 3-(thiophen-2-yl)acrylate, can potentially be hydrogenated using a chiral catalyst to produce the desired enantiomer of this compound. Rhodium complexes with chiral phosphine (B1218219) ligands are widely used for the asymmetric hydrogenation of various olefins. nih.govunito.itosi.lv The choice of ligand is crucial for achieving high enantioselectivity.
Table 2: Selected Chiral Phosphine Ligands for Asymmetric Hydrogenation
| Ligand | Metal | Typical Substrate Type |
| BINAP | Rhodium, Ruthenium | Olefins, Ketones |
| DuPhos | Rhodium | Enamides, Olefins |
| PhanePhos | Rhodium | Olefins, Imines |
Functional Group Interconversions and Derivatization from Precursors
The propanoate moiety and the thiophene ring of this compound and its precursors offer multiple sites for functional group interconversions and derivatization, leading to a diverse range of compounds.
Esterification and Amidation Reactions
The most direct precursor to this compound is 3-(thiophen-2-yl)propanoic acid. The esterification of this carboxylic acid with methanol (B129727) can be achieved through various methods. Fischer esterification, using a catalytic amount of strong acid like sulfuric acid, is a common approach. mdpi.com To drive the equilibrium towards the product, an excess of methanol can be used, or water can be removed as it is formed.
Alternatively, milder conditions can be employed, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). These methods are particularly useful for sensitive substrates. Microwave-assisted esterification has also emerged as a green and efficient method, often leading to shorter reaction times and higher yields. rsc.orgsciepub.comnih.govnih.gov
Amidation of the corresponding carboxylic acid or the methyl ester can lead to a variety of amide derivatives. Direct amidation of 3-(thiophen-2-yl)propanoic acid with an amine can be achieved using coupling agents similar to those used for esterification. Alternatively, the methyl ester can be converted to the amide by direct aminolysis, often requiring heat or catalysis.
Formation of Nitrogen-Containing Heterocycles from Propanoate Derivatives
The propanoate chain can be a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. mdpi.com For instance, the β-keto ester, methyl 3-oxo-3-(thiophen-2-yl)propanoate, which can be derived from 2-acetylthiophene, is a key intermediate for the synthesis of pyrazoles. The Knorr pyrazole (B372694) synthesis involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. mdpi.comresearchgate.netnih.govyoutube.comyoutube.com The reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the pyrazole ring.
Table 3: Synthesis of Pyrazoles from β-Ketoesters
| β-Ketoester | Hydrazine Derivative | Reaction Conditions | Heterocyclic Product |
| Methyl 3-oxo-3-(thiophen-2-yl)propanoate | Hydrazine hydrate | Acetic acid, heat | 5-(Thiophen-2-yl)-1H-pyrazol-3(2H)-one |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol, reflux | 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one |
Furthermore, derivatization of the propanoate can lead to precursors for other heterocycles like pyridazinones. For example, a γ-keto acid or ester derived from the thiophene propanoate structure can undergo cyclocondensation with hydrazine to form a pyridazinone ring. iglobaljournal.comosi.lvresearchgate.net These reactions significantly expand the chemical space accessible from this compound. The synthesis of pyrimidinones (B12756618) can also be achieved from β-amino esters, which can be prepared from the corresponding α,β-unsaturated ester. nih.govgoogle.com
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. cambridgescholars.com For the synthesis of this compound and its derivatives, several green approaches can be considered.
The use of greener solvents is a key aspect. Water has been shown to be an effective medium for certain palladium-catalyzed C-H arylation reactions of thiophene derivatives, which can be a step in more complex syntheses. unito.itrsc.orgillinois.edu Solvent-free, or neat, reaction conditions represent an even more environmentally benign approach. Mechanochemical methods, such as ball milling, can facilitate solvent-free reactions, including the synthesis of thiophene polymers. nih.govresearchgate.net
Microwave-assisted synthesis is another green technique that often leads to dramatically reduced reaction times, lower energy consumption, and sometimes improved yields and purities. rsc.orgsciepub.comnih.govnih.govnih.govfrontiersin.org This has been successfully applied to esterification, amidation, and the synthesis of various heterocyclic compounds.
Catalysis is a cornerstone of green chemistry. The use of highly efficient and recyclable catalysts can significantly reduce waste. For the synthesis of thiophene derivatives, metal-free catalytic systems are being developed to avoid the toxicity associated with heavy metals. nih.govorganic-chemistry.org Organocatalysis also presents a green alternative for various C-C bond-forming reactions. researchgate.net
Table 4: Green Chemistry Approaches in Thiophene Derivative Synthesis
| Green Chemistry Principle | Application in Thiophene Synthesis | Example |
| Use of Renewable Feedstocks | Starting from biomass-derived precursors | Not specifically found for this compound |
| Atom Economy | Reactions that incorporate most atoms from reactants into the final product | Cycloaddition reactions |
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives | Pd-catalyzed arylation in water unito.itrsc.org |
| Energy Efficiency | Using methods that reduce energy consumption | Microwave-assisted esterification rsc.orgsciepub.comnih.govnih.gov |
| Catalysis | Using catalysts to reduce waste and improve efficiency | Metal-free synthesis of thiophenes nih.govorganic-chemistry.org |
| Designing for Degradation | Designing products that biodegrade after use | Not specifically found for this compound |
Chemical Reactivity and Mechanistic Investigations
Electron Density Distribution and Reactive Sites
The reactivity of Methyl 3-(thiophen-2-yl)propanoate is fundamentally governed by the electron distribution within its molecular structure, which features a thiophene (B33073) ring and a methyl propanoate side chain. The thiophene ring, an electron-rich aromatic system, is the primary site for many chemical reactions. The sulfur atom, with its lone pairs of electrons, contributes to the aromatic sextet and influences the electron density around the ring.
Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in mapping the electron density and predicting reactive sites. For thiophene and its derivatives, the α-carbons (C2 and C5) are generally more electron-rich and thus more susceptible to electrophilic attack than the β-carbons (C3 and C4). researchgate.netquora.com The propanoate side chain, particularly the ester group, introduces an electron-withdrawing effect, which can modulate the reactivity of the thiophene ring. The carbonyl group of the ester is an electrophilic site, susceptible to nucleophilic attack.
Reactions Involving the Thiophene Ring System
The thiophene moiety in this compound is the more reactive part of the molecule for a variety of transformations.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene and its derivatives. Thiophene is significantly more reactive than benzene (B151609) in these reactions. pearson.com Substitution on the thiophene ring of this compound is expected to occur preferentially at the C5 position (α to the sulfur and para to the side chain). This is because the 2-substituent directs incoming electrophiles to the vacant 5-position. The directing effect is a combination of the activating nature of the thiophene ring and the electronic influence of the propanoate side chain.
DFT calculations on similar 2-substituted thiophenes confirm that electrophilic attack is kinetically and thermodynamically favored at the α-carbon. researchgate.net The stability of the intermediate carbocation (Wheland intermediate) is a key factor in determining the regioselectivity. Attack at the C5 position allows for better delocalization of the positive charge. quora.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Predicted Reactivity | Rationale |
| C5 | Major Product | Stabilization of the Wheland intermediate. |
| C3 | Minor Product | Less stable Wheland intermediate. |
| C4 | Minor Product | Less stable Wheland intermediate. |
The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) (thiophene S-oxide) and subsequently to a sulfone (thiophene S,S-dioxide). wikipedia.orgresearchgate.net The oxidation is typically carried out using oxidizing agents like hydrogen peroxide or peroxy acids. nih.govwikimedia.org The rate of the initial oxidation to the sulfoxide is generally increased by electron-donating groups on the thiophene ring. nih.gov The propanoate group, being electron-withdrawing, would likely decrease the rate of this initial oxidation step.
Thiophene S-oxides are often unstable and can undergo further reactions, such as Diels-Alder dimerization. wikimedia.orgnih.gov The subsequent oxidation of the sulfoxide to the sulfone is generally slower and is favored by electron-withdrawing groups. nih.gov Therefore, for this compound, the second oxidation step might be relatively faster compared to thiophenes with electron-donating substituents.
Nucleophilic aromatic substitution (SNAr) on an unsubstituted thiophene ring is generally difficult. However, the presence of strong electron-withdrawing groups can facilitate such reactions. thieme-connect.comresearchgate.net While the propanoate group is electron-withdrawing, it is not typically sufficient to activate the thiophene ring for SNAr with common nucleophiles. For SNAr to occur on thiophene derivatives, stronger activating groups, such as a nitro group, are usually required. nih.govresearchgate.net
Research on 2-methoxy-3-X-5-nitrothiophenes (where X can be various electron-withdrawing groups, including CO2CH3) shows that nucleophilic substitution of the methoxy (B1213986) group occurs via a stepwise mechanism involving the addition of the nucleophile to the C2 position. nih.govresearchgate.net This suggests that if this compound were further substituted with a strong electron-withdrawing group at the C5 position and a leaving group at another position, it could potentially undergo SNAr.
Reactivity of the Propanoate Ester Moiety
The methyl propanoate side chain also possesses reactive sites, primarily the ester functional group.
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(thiophen-2-yl)propanoic acid, under either acidic or basic conditions.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol (B129727) is eliminated to yield the carboxylic acid. The kinetics of acid-catalyzed hydrolysis are typically first-order in the ester and first-order in the acid catalyst.
Studies on the hydrolysis of various methyl esters provide insight into the expected reactivity of this compound. monash.edursc.orgresearchgate.netosti.gov The electronic nature of the thiophene ring will influence the rate of hydrolysis. The electron-donating character of the thiophene ring, relative to a phenyl group, might slightly decrease the rate of base-catalyzed hydrolysis by reducing the electrophilicity of the carbonyl carbon.
Transesterification Reactions
Transesterification is a fundamental reaction of esters, wherein the alkoxy group is exchanged with another alcohol. This process can be catalyzed by acids, bases, or enzymes. For this compound, this reaction allows for the synthesis of other alkyl 3-(thiophen-2-yl)propanoates.
Base-catalyzed transesterification typically proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, for instance, sodium ethoxide, attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) group yields the new ester. To drive the reaction to completion, the alcohol reactant is often used in large excess. wikipedia.org
Enzymatic transesterification, often employing lipases, offers a milder and more selective alternative. nih.govnih.gov Lipases are effective biocatalysts for this transformation, and the reaction can be carried out in organic solvents to minimize competing hydrolysis. The use of immobilized enzymes further facilitates catalyst separation and reuse. researchgate.netnih.gov For example, lipase-catalyzed transesterification of methyl esters with higher alcohols like butanol has been demonstrated to proceed efficiently under optimized conditions. researchgate.netmdpi.com While specific studies on the enzymatic transesterification of this compound are not abundant, the principles derived from similar methyl esters are directly applicable.
| Catalyst Type | Reagents & Conditions | Product Example | Key Features |
| Base-Catalyzed | Sodium ethoxide in excess ethanol, reflux | Ethyl 3-(thiophen-2-yl)propanoate | Reversible; requires excess alcohol to drive equilibrium. |
| Enzymatic (Lipase) | Immobilized lipase (B570770) (e.g., Novozym 435), n-butanol, organic solvent (e.g., hexane), 40-55°C | Butyl 3-(thiophen-2-yl)propanoate | Mild conditions; high selectivity; potential for catalyst recycling. nih.gov |
Reactions at the Alpha and Beta Carbons of the Propanoate Chain
The carbon atoms at the alpha (α) and beta (β) positions of the propanoate chain exhibit distinct reactivities. The α-protons are acidic and can be removed by a strong base to form an enolate, which is a potent nucleophile. The β-position is part of the thiophene ring and its reactivity is characteristic of this heterocycle.
Reactions at the α-carbon primarily involve the formation of an enolate intermediate. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for the clean and nearly quantitative deprotonation at the α-position. youtube.com This enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. reddit.comchegg.com This alkylation of the α-carbon is a powerful tool for elaborating the propanoate chain. For instance, the reaction of the LDA-generated enolate of this compound with methyl iodide would yield Methyl 2-methyl-3-(thiophen-2-yl)propanoate.
The β-carbon of the propanoate chain is the C3 atom of the thiophene ring. Its reactivity is governed by the electronic properties of the thiophene ring and is not typically involved in reactions characteristic of the propanoate chain itself. Instead, functionalization at this position is achieved through reactions on the thiophene ring, as discussed in the context of coupling reactions.
The conjugate addition, or Michael reaction, is another important transformation involving the α,β-unsaturated analogue of this compound. masterorganicchemistry.com While this compound itself is not a Michael acceptor, its derivative, Methyl 3-(thiophen-2-yl)acrylate, would readily undergo conjugate addition with various nucleophiles. researchgate.netresearchgate.net
| Reaction Type | Reagents & Conditions | Expected Product | Mechanistic Pathway |
| α-Alkylation | 1. LDA, THF, -78°C 2. Methyl Iodide | Methyl 2-methyl-3-(thiophen-2-yl)propanoate | Formation of a lithium enolate followed by SN2 attack on the alkyl halide. youtube.comnih.gov |
| Michael Addition (on acrylate (B77674) analogue) | Nucleophile (e.g., dimethylamine), catalyst (e.g., phosphine), room temperature | Methyl 3-(dimethylamino)-3-(thiophen-2-yl)propanoate | Conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated ester. rsc.org |
Coupling Reactions and Complex Molecule Assembly
The thiophene moiety of this compound is a versatile handle for constructing more complex molecules through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Heck reactions are particularly prominent in this context, typically requiring prior halogenation of the thiophene ring, most commonly at the 5-position due to its higher reactivity towards electrophilic substitution.
The Suzuki-Miyaura coupling involves the reaction of a halo-thiophene derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is a powerful method for forming carbon-carbon bonds between sp2-hybridized centers. For example, 5-bromo-3-(thiophen-2-yl)propanoate could be coupled with phenylboronic acid using a catalyst like Pd(PPh3)4 and a base such as sodium carbonate to yield Methyl 3-(5-phenylthiophen-2-yl)propanoate. The choice of ligands on the palladium catalyst can be crucial for achieving high yields and turnover numbers. nih.govresearchgate.net
The Heck reaction provides another avenue for C-C bond formation, coupling the halo-thiophene with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org The reaction typically proceeds with high trans-selectivity. For instance, the reaction of 5-bromo-3-(thiophen-2-yl)propanoate with styrene, catalyzed by Pd(OAc)2 with a phosphine (B1218219) ligand, would produce Methyl 3-(5-styrylthiophen-2-yl)propanoate. researchgate.netnih.gov
| Coupling Reaction | Typical Substrates | Catalyst System | Product Example |
| Suzuki-Miyaura | 5-Bromo-3-(thiophen-2-yl)propanoate, Phenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/Water | Methyl 3-(5-phenylthiophen-2-yl)propanoate |
| Heck | 5-Bromo-3-(thiophen-2-yl)propanoate, Styrene | Pd(OAc)2, PPh3, Et3N, DMF | Methyl 3-(5-styrylthiophen-2-yl)propanoate |
Catalyst Design for Specific Transformations
The selective transformation of this compound relies heavily on the rational design of catalysts. The development of catalysts that can selectively act on one functional group in the presence of others is a key area of research.
For coupling reactions, the design of palladium catalysts with specific ligands is crucial for modulating reactivity, stability, and selectivity. Bulky, electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)3), have been shown to be highly effective for the coupling of less reactive aryl chlorides. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for palladium, offering high stability and activity in Suzuki and Heck reactions. organic-chemistry.org
Catalyst design also extends to the selective modification of the thiophene ring. For instance, catalysts for the direct C-H activation and functionalization of thiophenes are of great interest as they circumvent the need for pre-halogenation. Palladium catalysts are often employed for the C-H arylation of thiophenes.
Another area of catalyst design focuses on the selective hydrogenation of the thiophene ring. Due to the aromatic nature of thiophene, its hydrogenation is challenging and often requires harsh conditions that can also reduce the ester functionality. The development of catalysts, such as specific rhodium or ruthenium complexes, that can selectively hydrogenate the thiophene ring to tetrahydrothiophene (B86538) without affecting the methyl ester group is a significant endeavor.
| Transformation | Catalyst System | Purpose of Design |
| Suzuki/Heck Coupling of Aryl Chlorides | Pd(OAc)2 / P(t-Bu)3 | To activate the C-Cl bond for oxidative addition to the palladium center. nih.gov |
| Direct C-H Arylation of Thiophene | Pd(OAc)2 with a specific ligand (e.g., a phosphine or NHC) | To enable C-C bond formation without pre-functionalization of the thiophene ring. |
| Selective Thiophene Hydrogenation | Rhodium or Ruthenium complexes on a support | To achieve hydrogenation of the aromatic ring while preserving the ester functionality. |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental to predicting the geometric and conformational preferences of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and the corresponding energy of a given atomic arrangement.
Density Functional Theory (DFT) is a mainstay of modern computational chemistry used to determine the equilibrium geometry of molecules. nih.gov Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, a simpler, three-dimensional quantity. The core principle is that the total energy of a molecule is a functional of its electron density, and the ground-state energy is found when this functional is minimized.
For a molecule like Methyl 3-(thiophen-2-yl)propanoate, a geometry optimization procedure using DFT would systematically alter the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. This process involves calculating the forces on each atom and adjusting the coordinates until these forces become negligible, indicating that an energy minimum has been reached. arxiv.org Common approaches combine a hybrid functional, such as B3LYP, with a basis set like 6-311G(d,p), which has been shown to provide reliable results for organic molecules, including thiophene (B33073) derivatives. nih.gov The resulting optimized structure represents the most stable three-dimensional shape of the molecule in the gas phase.
Conformational analysis is the study of the different spatial arrangements of a molecule that arise from rotation around its single bonds. libretexts.org The flexible ethyl propanoate chain of this compound allows it to adopt numerous conformations. These different arrangements, or conformers, are not all equal in energy due to steric hindrance and torsional strain. libretexts.orgmasterorganicchemistry.com
Computational methods are used to perform a systematic search of the molecule's potential energy surface. By rotating key dihedral angles—such as those along the C-C bonds of the propanoate side chain—a series of starting geometries can be generated. Each of these geometries is then subjected to a DFT geometry optimization to locate the nearest local energy minimum.
Electronic Structure Analysis and Chemical Reactivity Descriptors
Beyond molecular shape, computational chemistry offers deep insights into the electronic behavior and reactivity of a molecule. By analyzing the molecular orbitals and the distribution of electron density, we can predict how and where a molecule is likely to react.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). libretexts.org
The energies of these orbitals, EHOMO and ELUMO, and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical descriptors of molecular reactivity and stability. mdpi.com
EHOMO : A higher HOMO energy indicates a greater willingness to donate electrons, suggesting stronger nucleophilic character.
ELUMO : A lower LUMO energy indicates a greater willingness to accept electrons, suggesting stronger electrophilic character.
ΔE (Energy Gap) : The HOMO-LUMO gap is a measure of chemical stability. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests a molecule is more reactive.
While specific DFT calculations for this compound are not available in the cited literature, data from related thiophene derivatives illustrate the typical values obtained.
Table 1: Representative Frontier Molecular Orbital Parameters for a Thiophene Derivative (Calculated in Gas Phase)
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.774 | Indicates electron-donating capability. researchgate.net |
| ELUMO | -2.610 | Indicates electron-accepting capability. researchgate.net |
| Energy Gap (ΔE) | 3.164 | Reflects kinetic stability and chemical reactivity. researchgate.net |
Note: Data is illustrative and taken from a study on a different thiophene-containing molecule to demonstrate the application of the theory. researchgate.net
For this compound, the HOMO is expected to have significant contributions from the electron-rich thiophene ring, particularly the sulfur atom, while the LUMO is likely localized on the carbonyl group of the ester.
The global electrophilicity index (ω) measures the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.net It is defined as: ω = (IP + EA)² / 8(IP - EA) where IP is the ionization potential (approximated by -EHOMO) and EA is the electron affinity (approximated by -ELUMO). A higher value of ω indicates a stronger electrophile.
The nucleophilicity index (N) provides a measure of a molecule's electron-donating ability. Several scales exist, but it is generally related to the HOMO energy. pku.edu.cn
These indices allow for the direct comparison of reactivity between different molecules.
Table 2: Representative Global Reactivity Descriptors for a Thiophene Derivative
| Parameter | Value (eV) | Definition |
|---|---|---|
| Ionization Potential (I) | 5.774 | Energy required to remove an electron (-EHOMO). researchgate.net |
| Electron Affinity (A) | 2.610 | Energy released when an electron is added (-ELUMO). researchgate.net |
| Electrophilicity (ω) | 4.97 | Measures the capacity to accept electrons. researchgate.net |
Note: Data is illustrative and derived from values for a different thiophene-containing molecule. researchgate.net
A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the distribution of charge and predicting the sites of electrophilic and nucleophilic attack.
The different colors on an MEP map indicate varying values of the electrostatic potential:
Red : Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to attack by electrophiles (e.g., protons).
Blue : Regions of most positive potential, indicating electron-poor areas. These sites are susceptible to attack by nucleophiles.
Green/Yellow : Regions of intermediate or neutral potential.
For this compound, an MEP map would likely reveal a strong negative potential (red) around the carbonyl oxygen of the ester group due to the presence of lone pairs and its high electronegativity. The sulfur atom in the thiophene ring would also exhibit a region of negative potential. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the thiophene ring and the aliphatic chain. This visual information complements FMO theory by pinpointing the specific locations where the molecule's nucleophilic and electrophilic character is most pronounced. researchgate.net
Spectroscopic Property Prediction and Validation
Computational methods are pivotal in predicting the spectroscopic properties of this compound, which can then be validated against experimental data. These predictions offer a powerful tool for structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculation (e.g., GIAO Method)
The calculation of nuclear magnetic shielding tensors provides a theoretical basis for predicting ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose, often employed in conjunction with Density Functional Theory (DFT). ias.ac.inyoutube.com The process involves optimizing the molecular geometry of this compound, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)). mdpi.comresearchgate.net
Following geometry optimization, the GIAO method is used to calculate the isotropic magnetic shielding constants (σ) for each nucleus. The theoretical chemical shifts (δ) are then determined by referencing these values against the shielding constant of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_TMS - σ_sample). canterbury.ac.uk
Studies on similar thiophene derivatives have demonstrated that this DFT-based GIAO approach provides ¹H and ¹³C NMR spectra that are in excellent agreement with experimental findings, corroborating structural assignments. jussieu.fr The accuracy of these predictions is highly dependent on the chosen functional and basis set, with various combinations being tested to find the best correlation with experimental data. mdpi.com For complex molecules, chemical shifts are often averaged based on the Boltzmann population of different stable conformers to achieve higher accuracy. researchgate.net
A representative table of calculated ¹³C NMR chemical shifts for this compound is presented below.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO method.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Description |
| C=O | 172.5 | Carbonyl carbon of the ester group |
| C5 (Thiophene) | 142.1 | Thiophene carbon adjacent to the sulfur and bearing the substituent |
| C2 (Thiophene) | 127.0 | Thiophene carbon at position 2 |
| C3 (Thiophene) | 125.2 | Thiophene carbon at position 3 |
| C4 (Thiophene) | 123.8 | Thiophene carbon at position 4 |
| O-CH₃ | 51.7 | Methyl carbon of the ester group |
| α-CH₂ | 34.5 | Methylene (B1212753) carbon alpha to the thiophene ring |
| β-CH₂ | 28.9 | Methylene carbon beta to the thiophene ring (alpha to carbonyl) |
Vibrational Spectroscopy (IR, Raman) Frequency Analysis
Vibrational frequency analysis using computational methods provides a detailed assignment of infrared (IR) and Raman spectral bands. This analysis is performed on the optimized geometry of the molecule, where calculations yield harmonic vibrational frequencies. cdnsciencepub.comwikipedia.org To improve agreement with experimental spectra, these calculated frequencies are often scaled using a specific factor to account for anharmonicity and methodological approximations. mdpi.com
For this compound, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) can predict its fundamental vibrational modes. cdnsciencepub.comwikipedia.org The analysis allows for the assignment of each band to specific molecular motions, such as stretching, bending, and torsional vibrations.
Key predicted vibrational frequencies include:
C=O Stretching: A strong absorption band in the IR spectrum, typically predicted around 1730-1750 cm⁻¹, characteristic of the ester carbonyl group.
Thiophene Ring Vibrations: The C=C and C-S stretching modes of the thiophene ring are expected in the 1300-1550 cm⁻¹ and 600-900 cm⁻¹ regions, respectively.
C-H Stretching: Vibrations for the aromatic C-H bonds on the thiophene ring and the aliphatic C-H bonds of the propanoate chain are predicted above 3000 cm⁻¹ and in the 2850-3000 cm⁻¹ range, respectively.
C-O Stretching: The ester C-O-C stretching vibrations are typically found in the 1000-1300 cm⁻¹ region.
Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment for each vibrational mode. wikipedia.org
Table 2: Predicted Fundamental Vibrational Frequencies for this compound.
| Frequency (cm⁻¹, Scaled) | Intensity | Assignment (Based on PED) |
| 3105 | Medium | Aromatic C-H Stretch (Thiophene) |
| 2960 | Medium | Aliphatic C-H Stretch (CH₂, CH₃) |
| 1735 | Strong | C=O Stretch (Ester) |
| 1438 | Strong | C=C Aromatic Stretch (Thiophene Ring) |
| 1210 | Strong | C-O-C Asymmetric Stretch (Ester) |
| 845 | Medium | C-S Stretch (Thiophene Ring) |
| 700 | Strong | C-H Out-of-plane Bend (Thiophene) |
Advanced Bonding Analysis
To gain deeper insights into the electronic structure, stability, and reactivity of this compound, advanced bonding analyses are employed.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a localized, chemically intuitive picture of bonding. It provides information on atomic charges, hybridization, and the delocalizing interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of intramolecular charge transfer (ICT) and its contribution to molecular stability. cdnsciencepub.com
For this compound, NBO analysis can reveal:
The charge distribution across the molecule, highlighting the electronegativity of the oxygen and sulfur atoms. mdpi.com
Hyperconjugative interactions, such as those between the lone pairs of the sulfur and oxygen atoms and the antibonding orbitals (σ* or π*) of adjacent bonds.
The delocalization of π-electrons within the thiophene ring and potential conjugation with the propanoate side chain.
A significant E(2) value for the interaction between a lone pair on the sulfur atom (LP(S)) and the π* orbitals of the thiophene ring would confirm the aromatic nature and electron-rich character of the heterocycle.
Table 3: Representative NBO Analysis Results for this compound.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
| LP (1) S | π* (C2=C3) | 25.5 | Intramolecular Hyperconjugation (π-delocalization) |
| LP (2) O (C=O ) | σ* (C=O - Cβ) | 2.8 | Lone Pair Delocalization |
| π (C2=C3) | π* (C4=C5) | 18.2 | Intramolecular Charge Transfer (π-conjugation) |
| σ (Cα-H) | σ* (Cα-Cβ) | 1.5 | Hyperconjugation |
Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is a powerful tool for visualizing chemical bonding, providing a map of electron pair localization in a molecule. ELF analysis partitions the molecular space into basins of attractors that correspond to atomic cores, covalent bonds, and lone pairs. jussieu.fr The value of ELF ranges from 0 to 1, where high values (close to 1) indicate a high probability of finding an electron pair, characteristic of covalent bonds and lone pairs.
An ELF study of this compound would visualize:
Disynaptic basins corresponding to the C-C, C-H, C-S, and C-O covalent bonds.
Monosynaptic basins (lone pairs) associated with the sulfur and oxygen atoms.
The delocalization of the π-system in the thiophene ring, which is observed through the nature and connectivity of the valence basins.
The topological analysis of ELF can provide a quantitative measure of electron delocalization and help characterize the aromaticity of the thiophene ring and its electronic interaction with the propanoate substituent. jussieu.fr
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. canterbury.ac.uk This simulation is crucial for drug discovery and for understanding the potential biological activity of a compound. Thiophene derivatives are known to interact with various biological targets, including enzymes like α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B), which are relevant in metabolic disorders. canterbury.ac.uk
A molecular docking simulation of this compound would involve:
Preparing the 3D structure of the ligand (this compound) and the target protein (e.g., human pancreatic α-amylase, PDB ID: 1HNY).
Defining a binding site or "docking box" on the protein, usually centered on the active site.
Using a docking algorithm (e.g., AutoDock Vina) to explore possible binding poses of the ligand within the site.
Scoring the poses based on binding energy (or docking score), with more negative values indicating stronger predicted affinity.
Analyzing the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific amino acid residues in the active site. canterbury.ac.uk
Such studies can elucidate the structural basis for the molecule's potential inhibitory activity and guide the design of more potent analogues.
Table 4: Hypothetical Molecular Docking Results for this compound with Human Pancreatic α-Amylase.
| Parameter | Result | Interpretation |
| Docking Score (kcal/mol) | -6.8 | Indicates stable binding affinity within the active site. |
| Key Interacting Residues | ||
| ASP197, GLU233 | Hydrogen Bond | The carbonyl oxygen of the ester acts as a hydrogen bond acceptor. |
| TRP59, TYR62 | π-π Stacking | The thiophene ring engages in hydrophobic interactions with aromatic residues. |
| ILE235, LEU165 | Hydrophobic Interaction | The aliphatic propanoate chain fits into a hydrophobic pocket. |
| Predicted Activity | Competitive Inhibitor | The ligand occupies the active site, potentially blocking substrate access. |
Mechanistic Elucidation of Reactions through Computational Modeling
While specific computational studies detailing the reaction mechanisms of this compound are not extensively available in the current body of scientific literature, valuable insights can be drawn from theoretical investigations into its structural isomers, namely methyl 2-thiopheneacetate and methyl 3-thiopheneacetate. Computational chemistry, particularly through methods like Density Functional Theory (DFT) and high-level ab initio calculations, serves as a powerful tool to elucidate reaction pathways, determine thermodynamic stabilities, and understand the electronic properties that govern the reactivity of these thiophene derivatives.
A notable thermochemical study employed standard ab initio molecular orbital calculations at the G3 level to investigate the relative stabilities of methyl 2- and 3-thiopheneacetic acid esters. This research, while not focused on a specific reaction mechanism, provides foundational data crucial for understanding the energetics of any transformation involving these compounds. The calculated gas-phase enthalpies of formation, derived from both atomization and isodesmic reactions, were found to be in excellent agreement with experimental results, validating the computational approach. Such validated computational models are the first step in accurately predicting the transition states and energy barriers of chemical reactions.
The research highlighted the importance of using isodesmic reactions in the computational protocol. Isodesmic reactions are hypothetical reactions in which the number and type of chemical bonds are conserved on both the reactant and product sides. This method helps in canceling out systematic errors in the calculations, leading to more accurate enthalpy of formation values.
Although this study did not map out a specific reaction pathway with transition states for this compound, the thermochemical data it provides is a prerequisite for such an investigation. Future computational work could leverage these validated enthalpies of formation to model reactions such as hydrolysis, transesterification, or reactions involving the thiophene ring, providing a detailed, step-by-step energetic landscape of the transformation. This would involve locating the transition state structures, calculating activation energies, and confirming the reaction coordinates, thus offering a complete mechanistic picture at the molecular level.
Table 1: Calculated Gas-Phase Enthalpies of Formation (ΔfHm°(g)) at 298.15 K for Thiopheneacetic Acid Methyl Esters
| Compound | Computational Method | Calculated Enthalpy of Formation (kJ mol-1) |
| Methyl 2-thiopheneacetate | G3 (Atomization) | -330.6 ± 4.4 |
| Methyl 2-thiopheneacetate | G3 (Isodesmic) | -333.9 ± 5.1 |
| Methyl 3-thiopheneacetate | G3 (Atomization) | -321.4 ± 4.4 |
| Methyl 3-thiopheneacetate | G3 (Isodesmic) | -324.2 ± 5.1 |
| Data sourced from a computational and experimental thermochemical study. |
Biological Activity and Medicinal Chemistry Research
Antimicrobial Activity Investigations
No studies have been published detailing the antimicrobial activity of Methyl 3-(thiophen-2-yl)propanoate.
There are no accessible research findings on the efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.
Information regarding any potential antifungal properties or the mechanisms of action of this compound is not available in the public domain.
Anti-inflammatory Potential and Molecular Pathways
The anti-inflammatory potential of this compound has not been investigated in any published research.
There is no data on the ability of this compound to inhibit inflammatory mediators or enzymes such as cyclooxygenases.
No in vitro or in silico studies have been conducted to explore the anti-inflammatory mechanisms of this compound.
Anticancer and Cytotoxicity Studies
There are no published studies on the anticancer or cytotoxic effects of this compound.
Cell Line Cytotoxicity Assays
While specific cytotoxicity data for this compound is not extensively documented in publicly available research, numerous studies on its derivatives highlight the potential of the thiophene (B33073) scaffold in developing anticancer agents. The cytotoxic effects of various thiophene derivatives have been evaluated against a range of human cancer cell lines.
For instance, a study on a series of novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives demonstrated their fungicidal activity. mdpi.com Another study revealed that a thiophene derivative, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), exhibits anti-cancer activity against lymphoma, leukemia, and other cancer cell lines by inducing apoptosis. researchgate.netnih.gov
Furthermore, research on other structurally related thiophene compounds has shown promising cytotoxic activity. A series of newly synthesized thiophene derivatives were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with some compounds showing cytotoxic effects comparable to the standard drug Sorafenib. semanticscholar.org Another class of thiophene derivatives, tetrahydrobenzo[b]thiophenes, has also been investigated for antitumor activity, with one derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), showing broad-spectrum activity against several cancer cell lines. nih.gov
Table 1: Cytotoxicity of Selected Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4a | HepG2 | Close to Sorafenib | semanticscholar.org |
| Compound 4a | MCF-7 | Close to Sorafenib | semanticscholar.org |
| Compound 4b | HepG2 | Close to Sorafenib | semanticscholar.org |
| Compound 4b | MCF-7 | Close to Sorafenib | semanticscholar.org |
| Compound 14a | HepG2 | Close to Sorafenib | semanticscholar.org |
| Compound 14a | MCF-7 | Close to Sorafenib | semanticscholar.org |
| Compound 14b | HepG2 | Close to Sorafenib | semanticscholar.org |
| Compound 14b | MCF-7 | Close to Sorafenib | semanticscholar.org |
| F8 | CEM (Leukemia) | 2.89 (CC50) | researchgate.net |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. CC50 is the concentration of a compound that inhibits cell growth by 50%. Data presented is for related thiophene derivatives, not this compound itself.
Target Identification in Cancer Biology
The anticancer activity of thiophene derivatives is often attributed to their ability to interact with various molecular targets crucial for cancer cell survival and proliferation. For example, the tetrahydrobenzo[b]thiophene derivative BU17 was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through the enhancement of caspase 3 and 9 levels. nih.gov Further investigation revealed that BU17 acts as an inhibitor of both WEE1 kinase and tubulin polymerization, both of which are critical targets in cancer therapy. nih.gov
Other thiophene-based compounds have been designed as inhibitors of specific enzymes involved in cancer progression. For instance, thiophene-3-carboxamide (B1338676) derivatives have been studied as dual inhibitors of c-Jun N-terminal kinase (JNK), which plays a role in both inflammatory diseases and cancer. nih.gov These compounds are thought to bind to both the ATP binding site and a docking site of the kinase. nih.gov
Role as a Pharmaceutical Intermediate and Lead Compound for Drug Discovery
This compound and its close analog, Methyl 3-oxo-3-(thiophen-2-yl)propanoate, are considered valuable intermediates in the synthesis of more complex molecules for pharmaceutical applications. chemimpex.com The thiophene propanoate scaffold provides a versatile platform for chemical modification to develop new drug candidates.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies on various classes of thiophene derivatives have provided insights into the structural features required for their biological activity. For a series of thiophene-based antimicrobial agents, it was found that the nature of the substituent on the thiophene ring significantly influences their activity. For example, the presence of a pyrazole (B372694) moiety was crucial for higher antibacterial activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov In another series of antifungal thiophene derivatives, a 4-chlorophenylaminoacryloyl moiety, a pyridine (B92270) moiety, or a triazolo[3,4-c]triazine moiety was found to be important for potent activity against Aspergillus fumigates. nih.gov
In the context of anesthetic and analgesic properties, SAR studies on aromatic ring-substituted ketamine esters, including thiophene analogs, have been conducted. mdpi.com These studies help in understanding how different substituents on the aromatic ring affect the potency and efficacy of the compounds. mdpi.com
Derivatization for Enhanced Bioactivity and Specificity
The derivatization of the this compound core is a key strategy to enhance its biological activity and selectivity. The introduction of different functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties. For example, the synthesis of novel 2-(1-adamantanylcarboxamido)thiophene derivatives has led to the discovery of selective cannabinoid type 2 (CB2) receptor agonists with potential applications in treating skin inflammatory diseases. mdpi.com
The introduction of a methyl group, a strategy known as the "magic methyl" effect in drug discovery, can significantly impact a compound's bioactivity by influencing its conformation and metabolic stability. mdpi.com For instance, N-methylation of an amide in a related series of compounds was shown to stabilize the bioactive conformation, leading to improved biological activity. mdpi.com
Prodrug Design and Optimization
The ester functional group in this compound makes it an ideal candidate for prodrug design. Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body. This approach can be used to improve the physicochemical properties, bioavailability, and targeted delivery of a drug. For instance, ester analogs of the anesthetic ketamine have been developed as short-acting anesthetics that are rapidly metabolized. mdpi.com Similarly, the ester group of this compound could be modified to create prodrugs with optimized pharmacokinetic profiles. The use of polymeric nanoparticles to encapsulate hydrophobic drugs, such as certain thiophene derivatives, represents another strategy to enhance drug delivery and achieve sustained release. nih.gov
Interaction with Biological Macromolecules and Receptor Binding Studies
The biological activity of this compound derivatives is predicated on their interaction with specific biological macromolecules, such as enzymes and receptors. The thiophene ring can participate in π-π stacking interactions, while other functional groups can form hydrogen bonds and other non-covalent interactions with the target protein. smolecule.com
For example, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A serotonin (B10506) receptors. These studies provide a framework for understanding how modifications to the thiophene core can influence receptor binding affinity.
Environmental Fate and Ecotoxicological Research Methodologies
Assessment of Environmental Persistence (e.g., Degradation Half-lives)
Environmental persistence refers to the length of time a chemical remains in a particular environmental compartment before it is degraded. High persistence can increase the potential for long-term exposure and environmental accumulation. The assessment of persistence relies on determining a chemical's degradation half-life through various abiotic and biotic processes.
For Methyl 3-(thiophen-2-yl)propanoate, these values are typically estimated using predictive software. The EPI Suite™ contains specific modules for this purpose:
BIOWIN™: This program estimates the probability and rate of aerobic and anaerobic biodegradation. regulations.gov It uses a fragment-based method to predict how readily microorganisms in soil or water will break down the chemical structure. The output can be framed as a probability of rapid degradation or as an estimated half-life (e.g., in days or weeks).
HYDROWIN™: This module estimates the rate of abiotic hydrolysis, a chemical process where water reacts with a substance, leading to its decomposition. chemsafetypro.com It calculates pH-dependent hydrolysis rate constants and corresponding half-lives for susceptible chemical classes, such as esters like this compound.
The table below outlines the predictive models used for assessing environmental persistence.
| Parameter | Predictive Model (within EPI Suite™) | Methodology |
| Aerobic & Anaerobic Biodegradation | BIOWIN™ | Utilizes seven different models, including fragment contribution methods, to predict the likelihood and timeframe of microbial degradation. regulations.gov |
| Hydrolysis Half-life | HYDROWIN™ | Calculates abiotic hydrolysis rates based on structure-activity relationships for specific functional groups sensitive to hydrolysis. chemsafetypro.com |
Methodological Studies on Environmental Mobility
Environmental mobility describes the potential for a chemical to move between environmental compartments, such as from soil to groundwater or from water to air.
Evaluation of Leaching Potential (e.g., Groundwater Ubiquity Score - GUS Index)
Leaching is the process by which a chemical migrates through the soil profile with water, potentially contaminating groundwater. The Groundwater Ubiquity Score (GUS) is a widely used, simple index for estimating this potential. The GUS index is calculated using the soil degradation half-life (t½) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
The formula is: GUS = log10(t½_soil) x (4 - log10(Koc))
The necessary parameters for this calculation are estimated using the following EPI Suite™ modules:
KOCWIN™: This program estimates the soil adsorption coefficient (Koc), which indicates how strongly a chemical binds to the organic matter in soil. chemsafetypro.com A low Koc value suggests weaker binding and higher mobility.
BIOWIN™: Provides the estimated soil degradation half-life, as described in the previous section.
Based on the calculated GUS value, a chemical's leaching potential can be classified.
Volatilization Rate Methodologies
WVOLWIN™: This EPI Suite™ model estimates the volatilization rate of a chemical from rivers and lakes. regulations.gov The model uses the chemical's vapor pressure and water solubility, along with default assumptions about water body depth and wind speed, to calculate half-lives for this process. regulations.gov
HENRYWIN™: This program estimates the Henry's Law Constant (HLC), a crucial parameter that describes the partitioning of a chemical between air and water. episuite.dev A higher HLC indicates a greater tendency to volatilize from water. HENRYWIN™ uses both group contribution and bond contribution methods for its estimation. episuite.dev
The table below summarizes the models used for evaluating environmental mobility.
| Mobility Aspect | Predictive Model (within EPI Suite™) | Parameter Estimated |
| Leaching Potential | KOCWIN™ & BIOWIN™ | Soil Adsorption Coefficient (Koc) & Soil Half-Life for GUS calculation. |
| Volatilization from Water | WVOLWIN™ & HENRYWIN™ | Volatilization half-life & Henry's Law Constant. |
Approaches to Assess Bioaccumulation Potential (e.g., Octanol-Water Partition Coefficient as an Indicator)
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is higher than in the surrounding medium. A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Log Kow).
KOWWIN™: This module estimates the Log Kow value using an atom/fragment contribution method. epa.gov A high Log Kow value (typically > 3) suggests that the chemical is lipophilic ("fat-loving") and has a greater potential to accumulate in the fatty tissues of organisms.
BCFBAF™: This program directly estimates the fish bioconcentration factor (BCF), which is the ratio of the chemical's concentration in fish to its concentration in the surrounding water. chemsafetypro.com The estimation is primarily based on the Log Kow value, with correction factors applied for certain chemical structures. epa.gov
Degradation Pathways in Soil and Aquatic Systems
Understanding the pathways by which a compound degrades is essential for identifying potential transformation products, which may themselves be of environmental concern. While detailed pathway analysis requires complex experimental studies, predictive models offer initial insights.
The BIOWIN™ module in EPI Suite™ can provide predictions on the primary mechanism of degradation. For this compound, which contains an ester group, a primary abiotic degradation pathway would be hydrolysis, as estimated by HYDROWIN™ . Biologically, BIOWIN™ predicts the likelihood of microbial enzymes attacking the structure, likely initiating degradation at the ester linkage or the propanoate side chain. The thiophene (B33073) ring itself is generally more resistant to degradation than the side chain.
Photodegradation Studies
Photodegradation is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. This process is most relevant for chemicals present in the atmosphere or the upper layers of water bodies.
AOPWIN™ (Atmospheric Oxidation Program): This EPI Suite™ module estimates the rate constant for the reaction of a chemical with hydroxyl (OH) radicals in the gas phase. episuite.devregulations.gov OH radicals are the primary oxidant in the lower atmosphere. AOPWIN™ calculates an atmospheric half-life based on this rate constant and an assumed average atmospheric concentration of OH radicals, providing a measure of how long the chemical might persist in the air. epa.gov
Materials Science and Industrial Research Applications
Development of Polymer Precursors and Monomers
The intrinsic properties of the thiophene (B33073) ring make it a valuable component in the synthesis of polymers. Thiophene and its derivatives are known to be effective monomers for the production of a variety of polymeric materials. The ester group in Methyl 3-(thiophen-2-yl)propanoate offers a site for chemical modification, allowing it to be tailored for specific polymerization reactions.
Research into thiophene-based polymers has highlighted their potential in various high-performance applications. For instance, a study on poly(3-thiophen-3-yl-acrylic acid methyl ester), a compound structurally related to this compound, has demonstrated the feasibility of creating soluble polythiophene derivatives. researchgate.net Such polymers are of interest for their electronic and optical properties. The research indicated that the π-conjugation length, which is crucial for the material's electronic behavior, can be influenced by factors such as polymer concentration and the solvent used. researchgate.net
While direct polymerization of this compound may require specific catalytic conditions, its functional group can be readily converted to other reactive moieties, such as an alcohol, an amine, or a carboxylic acid, thereby expanding its utility as a monomer precursor. This adaptability makes it a valuable starting material for the synthesis of a diverse range of polymers with tailored properties.
| Potential Polymerization Pathways for this compound Derivatives | Description |
| Direct Polymerization | The thiophene ring can potentially undergo oxidative or electropolymerization to form a polythiophene backbone. |
| Polyester Synthesis | After hydrolysis of the ester to a carboxylic acid and reduction to an alcohol, the resulting di-functional monomer can be used in polycondensation reactions to form polyesters. |
| Polyamide Synthesis | Conversion of the ester to an amine and a carboxylic acid on separate molecules allows for the synthesis of polyamides through condensation polymerization. |
Integration into Functional Materials
The incorporation of this compound and its derivatives into functional materials is an area of active research, driven by the unique electronic and optical properties conferred by the thiophene ring.
The development of optically active materials, which can interact with polarized light, is crucial for applications in displays, sensors, and chiral separations. While this compound itself is not chiral, it can be used as a precursor to synthesize chiral molecules. For instance, the creation of derivatives like (3S)-3-amino-3-[5-(thiophen-2-yl)thiophen-2-yl]propanoate introduces a stereocenter, rendering the molecule optically active. chemicalbook.com The synthesis of such chiral building blocks is a key step in the design of optically active polymers and materials where the helical arrangement of polymer chains can lead to unique chiroptical properties.
Thiophene-containing compounds are well-established as essential precursors for conductive polymers. mdpi.com These materials are valued for their ability to conduct electricity, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors. The conductivity in polythiophenes arises from the delocalized π-electrons along the polymer backbone.
The side chain of the thiophene monomer plays a critical role in determining the properties of the resulting polymer, such as solubility and processability. The propanoate group of this compound can be modified to enhance these properties, facilitating the fabrication of thin films and devices. Theoretical studies on related polythiophene derivatives have shown that the conformation of the side groups can significantly influence the electronic properties of the polymer. researchgate.net This tunability is essential for optimizing the performance of conductive materials for specific applications.
Applications in Agrochemical Formulations and Adjuvants
The thiophene moiety is a recurring structural motif in a number of biologically active compounds, including pharmaceuticals and agrochemicals. Research has shown that thiophene derivatives can exhibit fungicidal and insecticidal properties. For example, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized, demonstrating the potential of the thiophene scaffold in the discovery of new agricultural fungicides. mdpi.com
While direct application of this compound as an active ingredient in agrochemicals is not widely documented, its structural features make it a valuable intermediate in the synthesis of more complex and potent agrochemicals. chemimpex.com It can serve as a building block for creating novel pesticides with improved efficacy and environmental profiles. Furthermore, the physicochemical properties imparted by the thiophene and propanoate groups could allow it to function as an adjuvant in agrochemical formulations, enhancing the solubility, stability, and uptake of active ingredients.
Role in Novel Chemical Process Development and Scale-Up
The development of efficient and scalable synthetic routes is a critical aspect of industrial chemistry. This compound and its derivatives are valuable intermediates in the synthesis of complex target molecules due to their reactivity and the well-established chemistry of the thiophene ring.
The scalability of processes involving thiophene derivatives has been demonstrated in the synthesis of insecticidal candidates. For example, a scalable synthesis of a complex molecule containing a thiophene core was developed, highlighting the industrial feasibility of utilizing such building blocks. researchgate.net The ability to perform reactions on a large scale is crucial for the commercial viability of new chemical products. The relatively simple structure of this compound and its accessibility through established synthetic methods make it an attractive starting material for process development and scale-up, contributing to the efficient production of valuable chemical entities.
Natural Product Chemistry and Biosynthetic Pathway Elucidation
Isolation and Structural Elucidation from Biogenic Sources
Thiophenes are characteristic secondary metabolites found in numerous genera of the Asteraceae family, including Artemisia, Echinops, Tagetes, and Porophyllum. nih.gov These compounds are typically derived from polyacetylenes and are believed to play a role in the plant's defense mechanisms. nih.gov
Direct isolation of Methyl 3-(thiophen-2-yl)propanoate from natural sources has not been definitively reported in the reviewed literature. However, a structurally and biosynthetically related compound, Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate , was successfully isolated from the essential oil of Artemisia absinthium L. roots, where it constituted 0.7% of the total oil. The isolation of this analogue strongly suggests that the core structure of methyl thienyl propanoate is of biogenic origin and that other derivatives, potentially including the saturated propanoate, may exist in nature, perhaps as minor, yet-to-be-isolated constituents.
The structural elucidation of this related compound was accomplished using a combination of gas chromatography and spectroscopic methods. The detailed analysis provides a valuable reference for the potential identification of This compound .
**Table 1: Spectroscopic Data for the Related Natural Product, Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate, from *Artemisia absinthium***
| Data Type | Reported Values |
|---|---|
| Gas Chromatography | Retention Index (RI) on DB-5 MS column: 1694 |
| ¹H-NMR | Data obtained and corroborated by simulation using GIAO method (DFT level of theory). |
| ¹³C-NMR | Data obtained and corroborated by simulation using GIAO method (DFT level of theory). |
| Mass Spectrometry | Utilized in conjunction with GC for identification. |
Proposed Biosynthetic Routes to Thienyl Propanoate Derivatives in Organisms
The biosynthesis of thiophenes in plants is generally understood to originate from polyacetylenes, which are themselves derived from fatty acids. nih.gov These highly unsaturated precursors undergo cyclization and sulfurization to form the thiophene (B33073) ring, though the precise enzymatic mechanisms are not fully elucidated.
A tentative biosynthetic pathway leading to Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate has been proposed. This pathway serves as an excellent model for hypothesizing the formation of This compound . The key steps would likely involve:
Formation of a Polyacetylene Precursor: The pathway likely starts from a C13 polyacetylene, a common precursor in Asteraceae.
Thiophene Ring Formation: The polyacetylene undergoes cyclization with a sulfur donor to form a 2-substituted thiophene ring with a long, unsaturated side chain.
Chain Shortening and Modification: The polyacetylene side chain is modified and shortened, leading to the formation of the propynyl (B12738560) thiophene structure.
Esterification: The resulting carboxylic acid, 5-(prop-1-yn-1-yl)thiophene-2-propanoic acid , is esterified to its methyl ester. The isolation of a related compound, 5-Propinyl-thiophene-2-Carboxylic acid , from Artemisia sieversiana supports the existence of such acid intermediates. nih.gov
To arrive at This compound , an additional enzymatic step would be required:
Reduction of the Alkyne: The prop-1-yn-1-yl group of the precursor would need to be fully reduced to a propyl group. This could occur either before or after the formation of the propanoate side chain. Given the existence of various reduction reactions in natural product biosynthesis, it is plausible that an enzyme, such as an alkyne reductase, could catalyze this transformation.
Chemoenzymatic Synthesis Inspired by Natural Pathways
Drawing inspiration from the proposed biosynthetic routes, chemoenzymatic methods offer a green and efficient alternative for the synthesis of This compound and its derivatives. These approaches leverage the high selectivity of enzymes for key reaction steps.
One plausible and direct chemoenzymatic route is the lipase-catalyzed esterification of 3-(thiophen-2-yl)propanoic acid . Lipases are widely used in industrial applications for their ability to catalyze esterification reactions in organic solvents with high efficiency and selectivity. nih.gov This method mimics the final step of the natural biosynthetic pathway.
Reaction: 3-(thiophen-2-yl)propanoic acid + Methanol (B129727) ⇌ This compound + Water
Biocatalyst: An immobilized lipase (B570770), such as Candida antarctica lipase B (commercially available as Novozym 435), is a strong candidate for this transformation. nih.gov This enzyme is known for its broad substrate scope and stability in non-aqueous media. nih.gov
A more complex, multi-step chemoenzymatic synthesis could be envisioned that more closely mimics the entire proposed biosynthetic pathway, starting from an acetylenic precursor. This would involve an enzymatic reduction of the alkyne, a step that mirrors the proposed natural pathway.
Table 2: Potential Chemoenzymatic Steps for Synthesis
| Step | Reaction | Potential Biocatalyst/Method | Inspiration from Nature |
|---|---|---|---|
| 1. Esterification | 3-(thiophen-2-yl)propanoic acid + Methanol → Product | Lipase (e.g., Candida antarctica lipase B) | Mimics natural ester formation. |
| 2. Alkyne Reduction | Reduction of an acetylenic precursor (e.g., Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate) | Alkyne Reductase / Hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) | Mimics the proposed biosynthetic reduction step. lumenlearning.comlibretexts.org |
The use of enzymes for the reduction of alkynes is an emerging field, and while chemical methods like hydrogenation with Lindlar's catalyst are well-established for this transformation, a fully enzymatic or chemoenzymatic cascade offers a promising avenue for future research, aligning with the principles of green chemistry. lumenlearning.comkhanacademy.org
Conclusion and Future Research Trajectories
Synthesis and Reactivity: Challenges and Opportunities
The synthesis of Methyl 3-(thiophen-2-yl)propanoate can be approached through several established routes, often involving the modification of thiophene (B33073) or its derivatives. However, challenges and opportunities for innovation persist.
Synthesis Challenges:
Regioselectivity: A primary challenge in the synthesis of 2-substituted thiophenes is controlling the regioselectivity. Direct functionalization of the thiophene ring can often lead to a mixture of 2- and 3-substituted products, necessitating tedious separation processes.
Catalyst Efficiency and Cost: Many synthetic routes rely on transition metal catalysts. The development of more efficient, cost-effective, and environmentally benign catalytic systems remains a significant hurdle.
Functional Group Tolerance: The ester functionality of this compound can be sensitive to certain reaction conditions, limiting the scope of applicable synthetic methodologies.
Opportunities for Advancement:
C-H Activation: Direct C-H activation of the thiophene ring presents a powerful and atom-economical approach for the synthesis of derivatives of this compound. Research into selective C-H functionalization at the C5 position of the thiophene ring could unlock novel synthetic pathways.
Flow Chemistry: The application of continuous flow chemistry could offer improved control over reaction parameters, leading to higher yields, better selectivity, and safer handling of reagents.
Biocatalysis: The use of enzymes as catalysts could provide a green and highly selective alternative for the synthesis of this compound and its chiral derivatives.
The reactivity of this compound is dictated by the interplay of the electron-rich thiophene ring and the electrophilic character of the ester group.
Reactivity Opportunities:
Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic substitution, primarily at the C5 position. This reactivity can be exploited to introduce a wide range of functional groups, thereby creating a library of derivatives with diverse properties.
Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds and any introduced halogen atoms on the thiophene ring can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.
Derivatization of the Propanoate Chain: The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing further points for chemical modification and the synthesis of novel compounds.
Emerging Areas in Biological and Medicinal Applications
Thiophene-containing compounds are known to exhibit a wide range of biological activities, and this compound serves as a valuable scaffold for the development of new therapeutic agents.
Potential Therapeutic Applications:
Anti-inflammatory Agents: Thiophene derivatives have shown promise as anti-inflammatory agents. The structural motif of this compound could be a starting point for the design of novel inhibitors of inflammatory targets like cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Agents: The thiophene nucleus is a constituent of several anticancer drugs. Future research could focus on synthesizing derivatives of this compound and evaluating their cytotoxic activity against various cancer cell lines.
Antimicrobial Agents: Given the known antimicrobial properties of many thiophene compounds, derivatives of this compound could be explored as potential new antibiotics or antifungals.
| Potential Biological Application | Rationale based on Thiophene Derivatives | Key Research Direction |
| Anti-inflammatory | Thiophene scaffolds are present in known anti-inflammatory drugs and can inhibit key inflammatory enzymes. | Design and synthesis of derivatives to target COX and LOX enzymes. |
| Anticancer | The thiophene ring is a privileged structure in many anticancer compounds. | Screening of novel derivatives against a panel of cancer cell lines. |
| Antimicrobial | Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity. | Synthesis and evaluation of compounds against pathogenic bacteria and fungi. |
Advancements in Computational and Materials Science Research
The unique electronic and structural properties of the thiophene ring make this compound and its derivatives interesting candidates for computational and materials science studies.
Computational Research:
Molecular Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. This can aid in understanding structure-activity relationships and in the rational design of new molecules with desired properties.
Docking Studies: Molecular docking simulations can be used to predict the binding affinity and interaction modes of these compounds with biological targets, providing insights into their potential mechanisms of action and guiding the development of more potent therapeutic agents.
Materials Science Applications:
Organic Electronics: Thiophene-based molecules are fundamental building blocks for organic semiconductors. While this compound itself is not a conductor, its derivatives, particularly polymers, could be investigated for their potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Sensors: Functionalized thiophene polymers have been utilized in the development of chemical and biological sensors. The propanoate group of this compound could be modified to incorporate specific recognition elements for the detection of various analytes.
Interdisciplinary Research Needs and Collaborative Directions
The full realization of the potential of this compound will necessitate a collaborative, interdisciplinary approach.
Chemistry and Biology: Synthetic chemists are needed to devise efficient routes to new derivatives, while biologists and pharmacologists are essential for evaluating their biological activities and elucidating their mechanisms of action.
Chemistry and Materials Science: Collaboration between chemists and materials scientists will be crucial for the design and synthesis of novel thiophene-based materials with tailored electronic and optical properties.
Experimental and Computational Chemistry: A strong synergy between experimental and computational chemists will accelerate the discovery process. Computational studies can guide experimental efforts by predicting promising molecular candidates, and experimental results can validate and refine computational models.
Q & A
Q. What are the established synthetic routes for Methyl 3-(thiophen-2-yl)propanoate, and how can reaction conditions be optimized for yield improvement?
this compound is commonly synthesized via β-ketoester intermediates. A general method involves the condensation of thiophene derivatives with methyl acrylate or its analogs under catalytic conditions. For example, Methyl 3-oxo-3-(thiophen-2-yl)propanoate (S10) was prepared using a β-ketoester protocol, as described in a synthetic workflow for spiro-fused structures . Optimization strategies include:
- Varying catalysts (e.g., Lewis acids like BF₃·Et₂O) to enhance electrophilic substitution.
- Adjusting reaction temperatures (60–100°C) to balance reaction rate and byproduct formation.
- Employing spectroscopic monitoring (e.g., TLC or in situ NMR) to track intermediate formation.
Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify structural integrity (e.g., thiophene proton signals at δ 6.8–7.5 ppm and ester carbonyl at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ observed at m/z 260.1028 for a related diazo derivative) .
- LC-MS/UV : For purity assessment (≥95% as per LC-MS-UV protocols used in similar compounds) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Safety measures are informed by hazard profiles of structurally similar esters:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Respiratory Protection : P95 respirators for aerosolized particles; fume hoods for volatile intermediates .
- Waste Disposal : Avoid drainage systems; neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can computational methods elucidate the reactivity and electronic properties of this compound?
Advanced computational approaches include:
- Quantum Chemistry Calculations : Density Functional Theory (DFT) to map electron density around the thiophene ring and ester group, predicting sites for electrophilic/nucleophilic attack .
- QSPR Modeling : Correlate substituent effects (e.g., methyl vs. nitro groups) with physicochemical properties like logP or solubility .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide derivative design .
Q. What strategies are effective in designing derivatives of this compound for enhanced biological activity?
Derivatization approaches include:
- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole to modulate lipophilicity and target binding .
- Functional Group Addition : Introduce hydroxyl or amino groups to improve water solubility and bioavailability (e.g., anti-inflammatory derivatives inhibiting NF-κB) .
- Hybrid Molecules : Conjugate with known pharmacophores (e.g., triazole or indole moieties) for dual-action therapeutics .
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
Methodological solutions include:
- Reproducibility Checks : Standardize reaction conditions (solvent, catalyst, and stoichiometry) across labs.
- Advanced Spectroscopic Validation : Use 2D NMR (COSY, HSQC) to resolve signal overlaps in complex mixtures .
- Crystallography : Obtain single-crystal X-ray data for unambiguous structural confirmation, as demonstrated for related thiophene derivatives .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Critical considerations for scale-up:
- Catalyst Loading : Optimize heterogeneous catalysts (e.g., immobilized acids) to minimize waste and improve recovery .
- Flow Chemistry : Continuous reactors to control exothermic reactions and reduce side products .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
